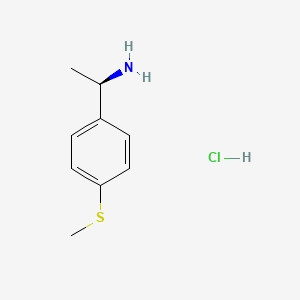

(R)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride

Description

(R)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride is a chiral amine derivative featuring a methylthio (-SMe) substituent at the para position of the phenyl ring and an ethanamine backbone in the R-configuration. Its molecular formula is C₉H₁₄ClNS, with a molecular weight of 203.73 g/mol . The compound is typically stored under inert gas (e.g., nitrogen or argon) at 2–8°C to ensure stability. Hazard statements (H302, H315, H319, H335) indicate risks of toxicity upon ingestion, skin/eye irritation, and respiratory irritation . This compound is structurally related to substituted phenethylamines, which are often explored for pharmacological activity, particularly in neurotransmitter receptor modulation .

Properties

IUPAC Name |

(1R)-1-(4-methylsulfanylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS.ClH/c1-7(10)8-3-5-9(11-2)6-4-8;/h3-7H,10H2,1-2H3;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKZELFTBUJWNB-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)SC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)SC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704220 | |

| Record name | (1R)-1-[4-(Methylsulfanyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217456-30-8 | |

| Record name | (1R)-1-[4-(Methylsulfanyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-(Methylthio)phenyl)ethanamine hydrochloride typically involves the asymmetric reduction of the corresponding ketone precursor. One efficient method involves the use of a biocatalyst, such as recombinant Escherichia coli expressing a specific reductase enzyme, to achieve high enantioselectivity .

Industrial Production Methods: Industrial production of this compound may involve similar biocatalytic processes, scaled up to meet demand. The use of hydrophilic organic solvents as cosolvents can enhance the efficiency of the reduction process .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the compound can further modify the amine group or the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Modified amine derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: In biological research, it can be used to study the effects of chiral amines on biological systems, including their interactions with enzymes and receptors.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(4-(Methylthio)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The chiral nature of the compound allows for selective binding to these targets, potentially leading to therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Halogen-Substituted Analogs

(R)-1-(4-Fluorophenyl)ethylamine hydrochloride (CAS 321318-42-7): Substitutes the methylthio group with fluorine. Molecular weight: 189.64 g/mol (lower due to fluorine's atomic mass vs. SMe).

(R)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride (CAS 2250243-37-7):

- Chlorine substituent and N-methylation alter steric and electronic properties.

- Higher lipophilicity (Cl > F) may improve blood-brain barrier penetration but increase metabolic stability concerns .

Trifluoromethyl and Trifluoromethoxy Derivatives

(R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride (CAS 856645-99-3):

- Replaces -SMe with -CF₃.

- Molecular weight: 225.64 g/mol .

- The strong electron-withdrawing effect of -CF₃ reduces basicity of the amine and enhances resistance to oxidative metabolism .

(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride (CAS 1391540-47-8): Features -OCF₃ instead of -SMe. Similarity score: 0.92 to the target compound.

Methylthio Derivatives with Different Substitution Patterns

1-(3-(Methylthio)phenyl)ethanamine hydrochloride (CAS 2503205-27-2):

- Methylthio group at the meta position.

- Altered steric interactions could reduce binding affinity to targets sensitive to para-substituted ligands .

2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethanamine hydrochloride (2C-T): Additional methoxy groups at positions 2 and 3. Known as a serotonin receptor agonist (5-HT₂A/2C), highlighting the pharmacological impact of multiple substituents .

Stereochemical Variations

(S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride (CAS 1206910-91-9):

Physicochemical and Pharmacological Properties

Biological Activity

(R)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride, commonly referred to as (R)-4-Methylthioamphetamine (4-MTA) , is a compound that has garnered attention due to its potential biological activities. It is structurally related to amphetamines and has been studied for its effects on the central nervous system (CNS). This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

- Molecular Formula : C10H14ClN

- Molecular Weight : 187.68 g/mol

- IUPAC Name : this compound

- CAS Number : 1000-00-0

The compound features a methylthio group attached to a phenyl ring, which influences its pharmacological properties.

This compound acts primarily as a monoamine releasing agent , particularly affecting serotonin, dopamine, and norepinephrine systems. Its mechanism involves:

- Inhibition of reuptake : Similar to other amphetamines, it inhibits the reuptake of neurotransmitters, leading to increased levels in the synaptic cleft.

- Release of neurotransmitters : It promotes the release of serotonin and dopamine from presynaptic neurons, contributing to its psychoactive effects.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Stimulant Effects : It exhibits stimulant properties similar to amphetamines, which can lead to increased alertness and energy.

- Mood Enhancement : Users report elevated mood and euphoria due to serotonin release.

- Potential for Abuse : Its psychoactive nature raises concerns regarding dependency and abuse potential.

Toxicological Studies

A study highlighted the toxicological profile of this compound, indicating:

- Neurotoxicity : High doses can lead to neurotoxic effects in animal models, particularly affecting serotonergic neurons.

- Cardiovascular Risks : Increased heart rate and blood pressure were observed in subjects administered with the compound.

Clinical Observations

Several case studies have documented the effects of this compound in users:

- Case Study 1 : A 25-year-old male presented with severe agitation and tachycardia after consumption. Toxicology screens confirmed the presence of 4-MTA along with other substances.

- Case Study 2 : A cohort study involving recreational users reported significant mood elevation but also noted episodes of anxiety and paranoia.

Comparative Analysis

| Study | Subject Type | Findings |

|---|---|---|

| Study A | Animal Model | Neurotoxic effects observed at high doses |

| Study B | Human Users | Reports of euphoria but also anxiety |

| Study C | Clinical Review | Increased cardiovascular risks noted |

Research Findings

Recent research has focused on the implications of this compound in various fields:

- Neuropharmacology : Investigates its binding affinity for serotonin receptors.

- Toxicology : Studies examine long-term effects on brain health and behavior.

- Public Health : Reviews address the risks associated with recreational use and implications for drug policy.

Chemical Reactions Analysis

Chiral Resolution via Hydrogenation

A catalytic asymmetric hydrogenation process is commonly employed. For example:

-

Step 1 : Condensation of 4-(methylthio)acetophenone with (R)-α-methylbenzylamine in toluene using p-toluenesulfonic acid (PTSA) as a catalyst, followed by azeotropic water removal via Dean-Stark apparatus .

-

Step 2 : Hydrogenation of the imine intermediate using palladium on carbon (Pd/C) under hydrogen atmosphere (50–55°C) to reduce the C=N bond .

-

Step 3 : Acidic workup (e.g., HCl in isopropanol) to isolate the hydrochloride salt .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 82–95% | |

| Chiral Purity (HPLC) | >96% | |

| Enantiomeric Excess | >99% |

Amine Reactivity

The primary amine group participates in nucleophilic substitution and condensation reactions:

-

Schiff Base Formation : Reacts with carbonyl compounds (e.g., ketones, aldehydes) to form chiral imines, useful in asymmetric catalysis .

-

Derivatization : Substitutes fluorine in 1,5-difluoro-2,4-dinitrobenzene (DFDNB) to yield chiral derivatizing agents for chromatographic resolution .

Methylthio Group Reactivity

The methylthio (-SMe) substituent influences electronic properties and participates in:

-

Oxidation : Conversion to sulfoxide or sulfone derivatives under controlled conditions (e.g., H₂O₂, mCPBA) .

-

Coordination Chemistry : Acts as a weak ligand for transition metals in catalytic systems .

Mechanistic Insights from DFT and NMR Studies

Reaction mechanisms involving similar chiral amines have been probed via density functional theory (DFT) and NMR spectroscopy :

-

Intermediate Stabilization : Cyclic carbinolamine intermediates form during condensation, stabilized by intramolecular hydrogen bonds (N–H⋯O) .

-

Stereochemical Control : The (R)-configuration at the chiral center directs regioselectivity in nucleophilic attacks, as confirmed by X-ray crystallography .

Table: Key Hydrogen Bond Parameters (X-ray Data)

| Bond Donor-Acceptor | Distance (Å) | Angle (°) | Source |

|---|---|---|---|

| N–H⋯O (carbonyl) | 2.89 | 156 |

Chiral Auxiliary

Used to resolve racemic mixtures via diastereomeric salt formation (e.g., with keto acids) .

Pharmaceutical Intermediates

Key precursor in glaucoma drug candidates (e.g., Mitsubishi’s Y-39983) .

Stability and Handling

Q & A

Q. What are the recommended synthetic routes for (R)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : The synthesis of chiral amines like this compound typically involves asymmetric catalysis or resolution techniques. For enantiomeric purity, chiral HPLC or capillary electrophoresis can separate enantiomers post-synthesis . Kinetic resolution using enantioselective enzymes (e.g., lipases) is another approach. For example, related (R)-configured aryl-ethanamine derivatives are synthesized via palladium-catalyzed cross-coupling followed by chiral salt resolution . Purity validation requires polarimetry and circular dichroism (CD) spectroscopy to confirm optical activity.

Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodological Answer : Structural confirmation relies on - and -NMR to verify the methylthio group (-SCH) at the 4-position and the ethylamine backbone. Mass spectrometry (HRMS or LC-MS) confirms the molecular ion peak (e.g., [M+H] at m/z 216.07) and isotopic pattern . Purity assessment uses reverse-phase HPLC with UV detection (λ~255 nm, typical for aromatic amines) . Quantify impurities (>0.1%) via gradient elution with acetonitrile/water (0.1% TFA) and compare against certified reference standards .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation of the methylthio group . Stability studies for analogous compounds show ≥5-year integrity under these conditions. For lab use, aliquot small quantities to avoid repeated freeze-thaw cycles, which may induce racemization .

Advanced Research Questions

Q. How can researchers resolve conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound?

- Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or crystal packing effects. Perform variable-temperature NMR to assess dynamic processes (e.g., amine proton exchange). For X-ray, ensure high-resolution data (R-factor <5%) and compare bond lengths/angles with DFT-optimized structures . If inconsistencies persist, use solid-state NMR or neutron diffraction to resolve ambiguity .

Q. What experimental design considerations are critical for investigating the metabolic stability of this compound in hepatic microsomal assays?

- Methodological Answer : Use pooled human liver microsomes (0.5 mg/mL) with NADPH regeneration systems. Pre-incubate the compound (1–10 µM) at 37°C and sample at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile, centrifuge, and analyze supernatants via LC-MS/MS. Include controls (e.g., omitting NADPH) to distinguish enzymatic vs. non-enzymatic degradation. Calculate half-life () and intrinsic clearance (CL) using the in vitro half-life method .

Q. How can enantiomeric excess (ee) be quantified for this compound when standard chiral columns fail to resolve peaks?

- Methodological Answer : Derivatize the amine with a chiral auxiliary (e.g., Mosher’s acid chloride) and analyze via -NMR. The diastereomeric derivatives will exhibit distinct splitting patterns for protons near the chiral center . Alternatively, use chiral ionic liquid-based capillary electrophoresis (CE-IL) with UV detection, which offers higher resolution for polar amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.